molecular formula C10H12N2O4 B6168034 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2089658-74-0

5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B6168034
CAS No.: 2089658-74-0
M. Wt: 224.2
InChI Key:
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Description

5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features both imidazo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the imidazo ring.

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-(Methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2089658-74-0

Molecular Formula

C10H12N2O4

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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